molecular formula C16H24FN3O3 B2481915 tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate CAS No. 2094197-80-3

tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate

Cat. No.: B2481915
CAS No.: 2094197-80-3
M. Wt: 325.384
InChI Key: ATFZCNPPHOPICD-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is a synthetic organic compound that features a tert-butyl group, a fluoropyridine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 6-fluoropyridine, which can be achieved through halogenation reactions.

    Amidation Reaction: The fluoropyridine intermediate is then reacted with a suitable amine to form the formamido derivative.

    Carbamate Formation: The final step involves the reaction of the formamido derivative with tert-butyl isocyanate under controlled conditions to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluoropyridine moiety is particularly useful for investigating enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]-3-methylbutyl}carbamate
  • tert-Butyl N-{3-[(6-bromopyridin-3-yl)formamido]-3-methylbutyl}carbamate
  • tert-Butyl N-{3-[(6-iodopyridin-3-yl)formamido]-3-methylbutyl}carbamate

Uniqueness

tert-Butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-[(6-fluoropyridine-3-carbonyl)amino]-3-methylbutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3/c1-15(2,3)23-14(22)18-9-8-16(4,5)20-13(21)11-6-7-12(17)19-10-11/h6-7,10H,8-9H2,1-5H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZCNPPHOPICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)NC(=O)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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